(R)-(-)-3-Hydroxytetrahydrofuran (CAS 86087-24-3) is a high-purity chiral building block predominantly utilized in the pharmaceutical industry for the stereospecific synthesis of active pharmaceutical ingredients (APIs). Characterized as a clear, colorless to light yellow liquid with a boiling point of 181 °C and an optical rotation of [α]20/D −18° (c = 2.4 in methanol), this compound provides a critical (R)-tetrahydrofuran-3-ol scaffold. In industrial procurement, its value is defined by its high enantiomeric excess (typically >98.0% ee), which is essential for avoiding downstream chiral resolution and ensuring regulatory compliance in the manufacturing of complex therapeutics, most notably SGLT2 inhibitors .
Substituting (R)-(-)-3-hydroxytetrahydrofuran with its racemic counterpart (CAS 453-20-3) or its enantiomer, (S)-(+)-3-hydroxytetrahydrofuran (CAS 86087-23-2), fundamentally compromises API synthesis. Because key synthetic routes—such as the production of Empagliflozin—rely on SN2 nucleophilic substitution that inverts the stereocenter, using the (S)-enantiomer produces an inactive (R)-configured final drug, rendering the entire batch pharmacologically useless and non-compliant with FDA/EMA impurity regulations [1]. Furthermore, utilizing a racemic mixture caps the maximum theoretical yield of the desired enantiomer at 50% and introduces severe downstream processability bottlenecks, requiring expensive and solvent-intensive chiral chromatography to separate the resulting diastereomers [2].
In the synthesis of Empagliflozin, the formation of the critical (3S)-tetrahydrofuran-3-yloxy moiety relies on an SN2 nucleophilic displacement (e.g., via a tosylate intermediate). Utilizing (R)-(-)-3-hydroxytetrahydrofuran ensures complete stereochemical inversion to the required (S)-configuration [1]. Substituting with the (S)-(+)-enantiomer drives the reaction toward the inactive (R)-configuration, resulting in a total loss of the target pharmacological agent .
| Evidence Dimension | Yield of (S)-configured API intermediate via SN2 inversion |
| Target Compound Data | (R)-(-)-3-Hydroxytetrahydrofuran (yields the active (S)-moiety) |
| Comparator Or Baseline | (S)-(+)-3-Hydroxytetrahydrofuran (yields the inactive (R)-moiety) |
| Quantified Difference | Complete stereochemical divergence (0% active API from comparator) |
| Conditions | SN2 nucleophilic substitution (tosylate displacement) |
Procurement of the exact (R)-enantiomer is mandatory to achieve the correct API stereocenter, as enantiomeric substitution results in complete batch failure.
Starting a synthetic route with racemic 3-hydroxytetrahydrofuran inherently caps the maximum theoretical yield of the desired enantiomeric product at 50%. Procuring (R)-(-)-3-hydroxytetrahydrofuran at >98% ee eliminates the need for downstream chiral resolution, effectively doubling the atom economy for the specific chiral pathway and drastically reducing solvent waste associated with diastereomeric separation .
| Evidence Dimension | Maximum theoretical atom economy for chiral target |
| Target Compound Data | 100% utilization of the tetrahydrofuran scaffold |
| Comparator Or Baseline | Racemic 3-Hydroxytetrahydrofuran (capped at 50% utilization) |
| Quantified Difference | 50% absolute increase in baseline scaffold utilization |
| Conditions | Direct incorporation into stereospecific API synthesis |
Eliminating downstream chiral resolution halves raw material waste and significantly reduces manufacturing cycle times.
Regulatory guidelines for modern APIs require strict control of enantiomeric impurities. Commercial grades of (R)-(-)-3-hydroxytetrahydrofuran are supplied with an optical activity of >98.0% ee . Utilizing a precursor with lower enantiomeric excess directly translates to a higher burden of 'Related Substances' in the final product, which can exceed the permissible limits set by regulatory bodies and force costly recrystallization steps [1].
| Evidence Dimension | Enantiomeric Excess (ee) and downstream impurity burden |
| Target Compound Data | >98.0% ee (Standard commercial grade) |
| Comparator Or Baseline | Sub-optimal chiral precursors (<95% ee) |
| Quantified Difference | Prevents >3% enantiomeric impurity carryover into the final API |
| Conditions | API manufacturing and impurity profiling |
High ee% at the precursor stage is critical to pass final API regulatory release testing without additional purification.
The (R)-enantiomer is specifically required to undergo SN2 inversion (often via a tosylate intermediate) to form the (3S)-tetrahydrofuran-3-yloxy moiety of the final antidiabetic API, ensuring regulatory compliance and pharmacological efficacy[1].
Serves as a precise chiral building block for incorporating the tetrahydrofuran ring into specific binding pockets of antiviral candidates, where stereochemistry strictly dictates target affinity and therapeutic viability .
Utilized as a starting material to synthesize chiral phosphine or amine ligands, where the (R)-configuration of the tetrahydrofuran backbone provides the necessary steric environment for enantioselective transformations.
Irritant